molecular formula C9H18ClNO2 B2490505 Methyl 2-(5-methylpiperidin-3-yl)acetate hydrochloride CAS No. 2177264-10-5

Methyl 2-(5-methylpiperidin-3-yl)acetate hydrochloride

Cat. No.: B2490505
CAS No.: 2177264-10-5
M. Wt: 207.7
InChI Key: ZDJRKGPHRRPXOW-UHFFFAOYSA-N
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Description

Methyl 2-(5-methylpiperidin-3-yl)acetate hydrochloride is a piperidine-derived compound featuring a methyl-substituted piperidine ring, an acetate ester group, and a hydrochloride counterion. Piperidine derivatives are widely utilized in pharmaceutical and agrochemical research due to their versatility as intermediates and bioactive motifs. The methyl group at position 5 of the piperidine ring likely enhances lipophilicity, while the acetate ester contributes to hydrolytic stability and solubility modulation. The hydrochloride salt improves aqueous solubility, a critical factor for bioavailability in drug development.

Properties

IUPAC Name

methyl 2-(5-methylpiperidin-3-yl)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-7-3-8(6-10-5-7)4-9(11)12-2;/h7-8,10H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDJRKGPHRRPXOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CNC1)CC(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Methyl 2-(5-methylpiperidin-3-yl)acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives depending on the nucleophile used.

Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2-(5-methylpiperidin-3-yl)acetate hydrochloride has diverse applications in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems, particularly in the context of receptor binding and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, although it is not approved for clinical use.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(5-methylpiperidin-3-yl)acetate hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes . The compound’s piperidine ring is known to interact with various biological targets, potentially modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 2-(5-methylpiperidin-3-yl)acetate hydrochloride with three analogs from the evidence, focusing on structural features, physicochemical properties, synthesis, and safety.

Structural and Physicochemical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Structural Features Functional Groups
Methyl 2-(5-methylpiperidin-3-yl)acetate HCl C9H18ClNO2 207.70 (calculated) 5-methylpiperidine, acetate ester, HCl salt Ester, tertiary amine (HCl salt)
(R,R)-O-methyl-2-piperidyl-2-yl-phenylacetate HCl C14H20ClNO2 277.77 Piperidine, phenylacetate ester, HCl salt Ester, tertiary amine (HCl salt)
3-(2-Methylphenoxy)piperidine HCl C12H18ClNO 227.73 Piperidine, 2-methylphenoxy substituent Ether, tertiary amine (HCl salt)
Methyl 2-(3-aminooxetan-3-yl)acetate HCl C6H12ClNO3 181.62 Oxetane ring, amino group, acetate ester Ester, primary amine (HCl salt)

Key Observations:

  • Ring Systems: The target compound and analogs from and feature a 6-membered piperidine ring, whereas contains a 4-membered oxetane. Smaller rings like oxetane increase molecular strain but may enhance metabolic stability .
  • Substituents: The phenyl group in and phenoxy group in introduce aromaticity, likely reducing solubility compared to the target’s aliphatic methyl group.
  • Functional Groups: All compounds include a tertiary amine (as HCl salts) except , which has a primary amine. The ester group in the target and contrasts with the ether in , affecting hydrolysis rates and reactivity.

Research Implications and Gaps

While structural analogs provide insights into the target compound’s behavior, direct experimental data on its crystallography, toxicity, and biological activity are lacking. Computational modeling (e.g., using SHELX-derived structural data ) could further elucidate its conformation and intermolecular interactions. Comparative studies on hydrolysis kinetics and solubility under physiological conditions are recommended to validate its drug-likeness.

Biological Activity

Methyl 2-(5-methylpiperidin-3-yl)acetate hydrochloride is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

This compound features a piperidine ring, which is significant in modulating its biological interactions. The compound can be synthesized through the reaction of 5-methylpiperidine with methyl chloroacetate, followed by treatment with hydrochloric acid to form the hydrochloride salt.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. It is believed to modulate neurotransmitter release and influence signal transduction pathways. The piperidine moiety enhances its binding affinity to specific targets, making it a valuable candidate for further investigation in therapeutic contexts.

Biological Activity

Research has shown that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which could be relevant in treating diseases characterized by enzyme overactivity.
  • Receptor Binding : It interacts with various receptors, potentially influencing physiological responses related to neurotransmission and other signaling pathways .

Case Studies and Research Findings

  • Binding Affinity Studies : A study investigated the binding affinity of compounds similar to this compound. It was found that modifications in the piperidine structure significantly affected binding properties, indicating that structural optimizations could enhance therapeutic efficacy .
  • Antiproliferative Activity : In vitro assays demonstrated that derivatives of this compound exhibited antiproliferative effects on cancer cell lines. The results indicated a potential role in oncology, particularly in targeting specific cancer types .
  • Pharmacokinetics : Research highlighted the pharmacokinetic properties of this compound, noting its solubility and metabolic stability as critical factors influencing its bioavailability and therapeutic potential .

Table 1: Antiproliferative Activity of this compound Derivatives

CompoundBCL6 TR-FRET IC50 (nM)GI50 (nM)
CCT3735662.22.1
CCT3735672.983

This table summarizes the inhibitory concentrations for selected compounds related to BCL6 degradation, showcasing the potential of this compound derivatives in cancer therapy.

MechanismDescription
Enzyme InhibitionInteracts with enzymes to modulate activity
Receptor BindingBinds to neurotransmitter receptors
Signal TransductionInfluences cellular signaling pathways

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